![molecular formula C11H10BrClN4O2 B3197277 1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004643-41-7](/img/structure/B3197277.png)
1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide” is C24H16BrCl2N3O2 . The average mass is 529.213 Da and the monoisotopic mass is 526.980286 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, and its index of refraction is 1.664 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area is 64 Å2, and the molar volume is 353.6±7.0 cm3 .Scientific Research Applications
- Application : Researchers investigate its efficacy in controlling pests, weeds, and plant diseases. Its mode of action, selectivity, and environmental impact are critical areas of study .
- Application : Researchers explore the synthesis of furan-based platform chemicals from biomass, including 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide. These chemicals serve as building blocks for polymers, resins, and pharmaceuticals .
Pesticide and Herbicide Development
Furan Platform Chemicals
Mechanism of Action
Target of Action
The compound “1-((4-Bromo-2-chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide” is a complex organic molecule. These inhibitors primarily target the Sodium-Glucose Transport proteins, specifically type 2 (SGLT2), which are responsible for glucose reabsorption in the kidneys .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels . This is achieved by the compound binding to the SGLT2 protein, inhibiting its function.
Pharmacokinetics
They are also known to be extensively metabolized and primarily excreted in the urine .
Result of Action
The result of the compound’s action, assuming it functions as an SGLT2 inhibitor, would be a decrease in blood glucose levels . This can help manage hyperglycemia in diabetes patients. It’s important to note that the exact effects can vary depending on the specific compound and patient factors.
properties
IUPAC Name |
1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4O2/c12-7-1-2-10(8(13)5-7)19-6-17-4-3-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLDVQMWNYDZKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCN2C=CC(=N2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142991 | |
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1004643-41-7 | |
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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